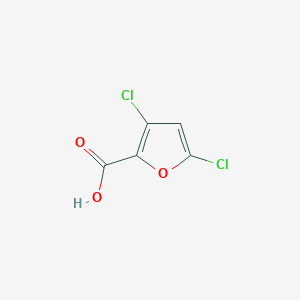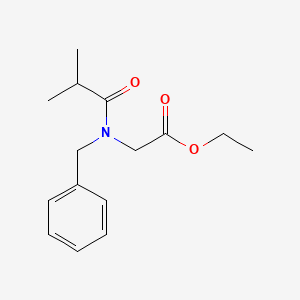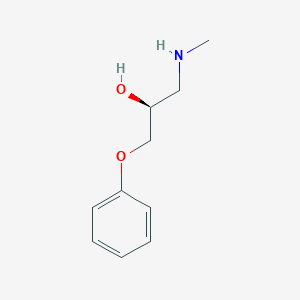![molecular formula C7H11N3S B15359283 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: is a heterocyclic organic compound that belongs to the thiazolo[5,4-c]pyridazine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thiourea derivatives with α-haloketones in the presence of a base[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction proceeds through the formation of an intermediate thiazole ring, followed by further cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions at specific positions on the ring system can yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: has several scientific research applications:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
Biology: : It has potential biological activity, making it a candidate for drug development.
Medicine: : Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: : The compound's unique properties make it useful in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: is compared with other similar compounds, such as thiazole , thiadiazole , and pyridazine derivatives. While these compounds share structural similarities, This compound
List of Similar Compounds
Thiazole
Thiadiazole
Pyridazine
Thiazolo[4,5-b]pyridine
Thiazolo[5,4-d]thiazole
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine |
InChI |
InChI=1S/C7H11N3S/c1-5-10(2)6-3-4-8-9-7(6)11-5/h5H,3-4H2,1-2H3 |
InChI Key |
ZIGFSVAWQPNZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C2=C(S1)N=NCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)

![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)




![2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)






